molecular formula C9H10O4 B2386462 2-(2-Hydroxyphenyl)-2-methoxyacetic acid CAS No. 75335-12-5

2-(2-Hydroxyphenyl)-2-methoxyacetic acid

Cat. No.: B2386462
CAS No.: 75335-12-5
M. Wt: 182.175
InChI Key: MMBRQEDFVLANNZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-2-methoxyacetic acid is a substituted phenylacetic acid derivative characterized by a hydroxyl group at the ortho position of the phenyl ring and a methoxy group at the alpha carbon of the acetic acid backbone. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 194.18 g/mol. The compound is primarily used as a building block in pharmaceutical and chemical research, as evidenced by its classification under "laboratory chemicals" and "manufacture of substances" in commercial catalogs .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8(9(11)12)6-4-2-3-5-7(6)10/h2-5,8,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBRQEDFVLANNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid typically involves the reaction of 2-hydroxybenzaldehyde with methoxyacetic acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which is then subjected to further reaction steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-2-methoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(2-hydroxyphenyl)-2-methoxyethanol.

    Substitution: Formation of 2-(2-nitrophenyl)-2-methoxyacetic acid or 2-(2-bromophenyl)-2-methoxyacetic acid.

Scientific Research Applications

2-(2-Hydroxyphenyl)-2-methoxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-2-methoxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The methoxyacetic acid moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 2-(2-hydroxyphenyl)-2-methoxyacetic acid and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₉H₁₀O₄ - 2-hydroxyphenyl
- α-methoxy group
Pharmaceutical intermediate
2-Hydroxyphenylacetic acid (2-HPAA) C₈H₈O₃ - 2-hydroxyphenyl
- No methoxy
Anti-inflammatory, antioxidant
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ - Phenyl
- α-methoxy group
Chiral resolving agent
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ - 4-hydroxy-3-methoxyphenyl Laboratory research
2-(2-Methoxyphenyl)-2-oxoacetic acid C₉H₈O₄ - 2-methoxyphenyl
- α-oxo group
Higher acidity due to oxo group
Key Observations:
  • Substituent Position : The ortho-hydroxyl group in this compound distinguishes it from analogues like 2-(4-hydroxy-3-methoxyphenyl)acetic acid, where substituents are positioned para and meta .
  • The absence of an oxo group (as in 2-(2-methoxyphenyl)-2-oxoacetic acid) reduces electrophilicity, likely decreasing reactivity in nucleophilic environments .
Tyrosinase Inhibition:
  • 2-Hydroxyphenylacetic acid (2-HPAA): Exhibits moderate tyrosinase inhibition (12.7% at 4 mM) in B16F0 melanoma cells .
  • Methoxy-substituted analogues: Methoxy groups generally enhance inhibitory activity. For example, 2-(4-methylphenyl)ethanol (46.7% inhibition at 4 mM) shows stronger effects than hydroxylated derivatives .
Anti-inflammatory and Antioxidant Effects:
  • 2-HPAA : Found in olive oil and bamboo shoots, it demonstrates anti-inflammatory and antioxidant properties via radical scavenging .
  • Methoxyacetic acid derivatives : Methoxy groups may reduce antioxidant efficacy compared to hydroxyl groups but could improve metabolic stability .

Physicochemical Properties

Property This compound 2-HPAA (R)-(-)-2-Methoxy-2-phenylacetic acid
pKa (estimated) ~3.5 (carboxylic acid)
~9.8 (phenol)
~2.9 (carboxylic acid)
~10.1 (phenol)
~3.7 (carboxylic acid)
Solubility Moderate in polar solvents High in water Low in water
Chirality Not chiral Not chiral Chiral (R-configuration)
  • The methoxy group in this compound increases steric hindrance compared to 2-HPAA, reducing water solubility but enhancing organic solvent compatibility .

Biological Activity

2-(2-Hydroxyphenyl)-2-methoxyacetic acid (also known as 2-Hydroxy-2-methoxyphenylacetic acid) is a phenolic compound that has garnered interest for its potential biological activities. Its unique structure, featuring both hydroxyl and methoxy groups, allows it to interact with various biological targets, influencing multiple signaling pathways. This article explores the biological activities of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 116-24-5

The presence of the hydroxy and methoxy groups in the structure enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action :

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential metabolic pathways.

Case Study :
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through multiple mechanisms.

IC50 Values :

  • In vitro studies have reported IC50 values ranging from 50 to 200 µM against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

Mechanism of Action :

  • Inhibition of cell proliferation.
  • Induction of oxidative stress leading to apoptosis.
Cell LineIC50 (µM)
MCF-7150
A549100
HeLa200

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. The compound demonstrates a strong ability to scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.

Research Findings :
A study utilizing DPPH radical scavenging assays found that the compound exhibited a scavenging activity comparable to that of well-known antioxidants such as ascorbic acid .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxy group participates in hydrogen bonding with biological molecules, while the methoxy group may undergo metabolic transformations leading to active metabolites.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

CompoundStructure CharacteristicsBiological Activity
2-Hydroxyphenylacetic acidLacks methoxy groupModerate antimicrobial activity
3-Methoxyphenylacetic acidLacks hydroxy groupLower antioxidant activity
2-(2-Hydroxyphenyl)acetic acidLacks methoxy groupLimited anticancer effects

Q & A

Q. What are the key physicochemical properties of 2-(2-hydroxyphenyl)-2-methoxyacetic acid, and how do they influence experimental design?

Answer: The compound's molecular formula (C₉H₁₀O₄; CAS 306-08-1), molecular weight (194.18 g/mol), and melting point (145–147°C) are critical for designing synthesis and purification protocols . Its stability under recommended storage conditions (avoiding heat, moisture, and incompatible materials like strong acids/oxidizers) is essential for ensuring reagent integrity during experiments .

Property Value Source
Molecular Weight194.18 g/mol
Melting Point145–147°C
StabilityStable in dry, cool conditions

Q. What synthetic routes are recommended for preparing this compound in laboratory settings?

Answer: A common approach involves multi-step reactions starting with substituted phenols. For example, methoxy group introduction via alkylation or protection/deprotection strategies (e.g., using methylating agents like dimethyl sulfate). Catalytic methods (e.g., acid/base catalysts) or flow microreactor systems can enhance yield and purity . Ensure inert atmospheres to prevent oxidation of the hydroxyphenyl moiety .

Q. How should researchers handle and store this compound to maintain chemical stability?

Answer: Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with incompatible materials (strong acids, alkalis, oxidizing agents). Use desiccants in storage environments. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) can predict long-term degradation risks .

Q. What methods are used to assess the purity of this compound?

Answer:

  • Melting Point Analysis: Compare observed melting point (145–147°C) with literature values .
  • Chromatography: HPLC with UV detection (λ ~254 nm) or GC-MS for volatile derivatives.
  • Spectroscopy: FT-IR to confirm functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for structural elucidation and mechanistic studies?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to resolve substituent effects (e.g., methoxy protons at δ 3.3–3.5 ppm, aromatic protons in the hydroxyphenyl group at δ 6.5–7.5 ppm) .
  • X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation pathways .

Q. How can researchers address contradictions in reported stability or reactivity data?

Answer: Discrepancies may arise from impurities or varying experimental conditions. Conduct controlled studies:

  • Compare degradation rates under different pH/temperature conditions .
  • Use kinetic modeling to predict reaction pathways (e.g., hydrolysis of the methoxy group under acidic conditions) .
  • Publish raw data and analytical parameters to enhance reproducibility .

Q. What strategies optimize yield in large-scale synthesis while minimizing hazardous byproducts?

Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or enzymes for regioselective reactions .
  • Green Chemistry: Replace traditional solvents with ionic liquids or supercritical CO₂ .
  • Byproduct Analysis: Use LC-MS to identify and quantify impurities, adjusting stoichiometry or reaction time accordingly .

Q. How do substituent modifications (e.g., fluoro, trifluoromethyl) on the phenyl ring affect bioactivity or reactivity?

Answer: Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity of the aromatic ring, altering reaction kinetics in nucleophilic substitutions. Computational studies (DFT) predict electronic effects, while biological assays (e.g., enzyme inhibition) evaluate bioactivity changes .

Q. What analytical approaches characterize decomposition products under extreme conditions?

Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at elevated temperatures.
  • GC-MS/MS: Identify volatile degradation products (e.g., methoxyacetic acid derivatives) .
  • Hazard Assessment: Cross-reference with toxicological databases if decomposition products are unknown .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments?

Answer:

  • Molecular Dynamics (MD): Simulate solvent interactions and diffusion rates.
  • Density Functional Theory (DFT): Calculate activation energies for proposed reaction mechanisms (e.g., esterification or decarboxylation) .
  • QSAR Models: Relate structural features to physicochemical properties (e.g., logP, solubility) for drug design applications .

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